[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride
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Description
[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride is a useful research compound. Its molecular formula is C22H24ClN3O2 and its molecular weight is 397.9. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Adduct Formation
In the realm of crystallography, the study of adducts comprising piperidine derivatives reveals intricate details about molecular orientations and interactions. For example, Revathi et al. (2015) investigated an adduct involving 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents, highlighting the dihedral angles and intermolecular hydrogen bonding that contribute to the formation of molecular chains within the crystal structure (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).
Synthetic Methodologies and Medicinal Chemistry
In synthetic chemistry, Chang et al. (2006) explored the CAN-mediated rearrangement of 4-benzhydrylidenepiperidines to synthesize a variety of phenyl-(4-phenylpiperidin-4-yl)methanones, including meperidine analogs, demonstrating a facile strategy for the generation of potentially therapeutic compounds (Chang, Wu, Lin, & Hung, 2006).
Molecular Docking and Antibacterial Activity
Molecular docking studies, as conducted by Shahana and Yardily (2020), provide insights into the antibacterial potential of novel compounds. Their research synthesized and characterized compounds with thiazol and thiophene substituents, employing density functional theory (DFT) calculations and molecular docking to understand antibacterial activity (Shahana & Yardily, 2020).
Enantioselective Synthesis and Natural Product Derivation
Escolano, Amat, and Bosch (2006) highlighted the utility of phenylglycinol-derived oxazolopiperidone lactams as versatile intermediates for the enantioselective synthesis of piperidine-containing natural products, showcasing the potential for creating diverse bioactive compounds (Escolano, Amat, & Bosch, 2006).
Corrosion Inhibition
The study of oxazole derivatives for corrosion inhibition on mild steel by Rahmani et al. (2018) exemplifies the application of these compounds in materials science. Their research evaluated the efficacy of specific oxazole derivatives in reducing corrosion, utilizing gravimetric and electrochemical techniques along with quantum chemical calculations (Rahmani, El-hajjaji, Hallaoui, Taleb, Rais, Azzouzi, Labriti, Alaoui, & Hammouti, 2018).
Properties
IUPAC Name |
[4-(aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2.ClH/c23-16-22(18-9-5-2-6-10-18)11-13-25(14-12-22)21(26)20-19(15-27-24-20)17-7-3-1-4-8-17;/h1-10,15H,11-14,16,23H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKMYLNNPKRMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN)C2=CC=CC=C2)C(=O)C3=NOC=C3C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.